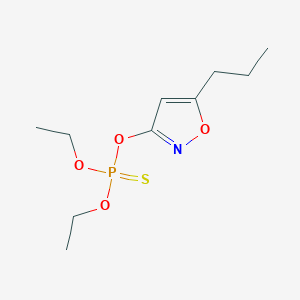
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has shown promising results in scientific research applications. It is commonly referred to as TPSB and is a sulfonamide derivative with a pyridine group attached to it. TPSB has been found to have potential uses in the field of medicine, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of TPSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. TPSB has also been found to inhibit the activity of certain proteins that are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
TPSB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. TPSB has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TPSB in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Zukünftige Richtungen
There are several future directions for research on TPSB. One area of research could focus on determining the optimal dosage and administration of TPSB for cancer treatment. Another area of research could focus on developing TPSB derivatives that are more effective and have fewer side effects. Additionally, research could be conducted to determine the potential uses of TPSB in the treatment of other diseases, such as inflammatory and autoimmune diseases.
Synthesemethoden
The synthesis of TPSB involves the reaction of 4-pyridinemethanamine with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
TPSB has been studied extensively for its potential use in cancer treatment. It has been found to have anti-tumor properties, and studies have shown that it can inhibit the growth of cancer cells in vitro. TPSB has also been found to induce apoptosis in cancer cells, which is a process that leads to cell death.
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-4-5-15(13(3)12(11)2)20(18,19)17-10-14-6-8-16-9-7-14/h4-9,17H,10H2,1-3H3 |
InChI-Schlüssel |
OHTLIWXVZNZOLE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
Löslichkeit |
34.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



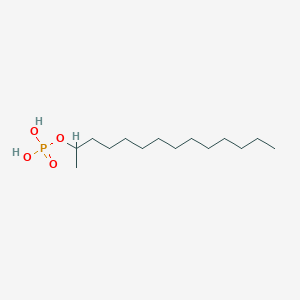


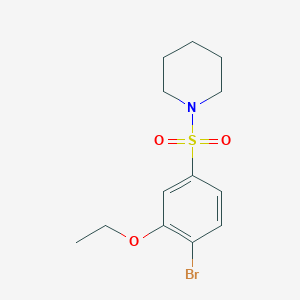
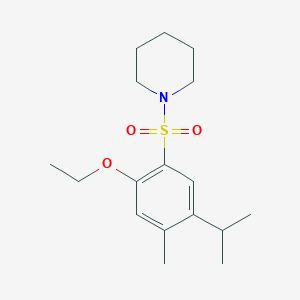
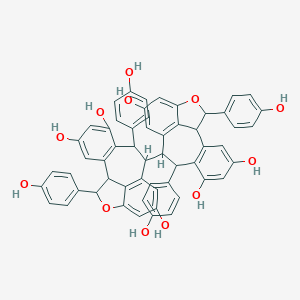

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
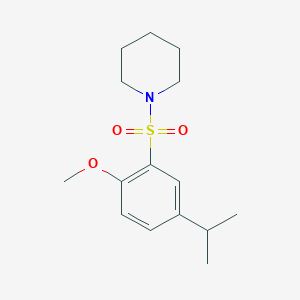
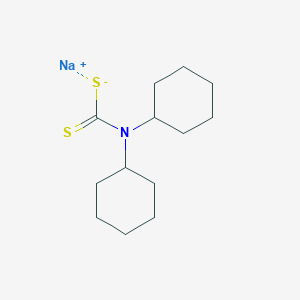
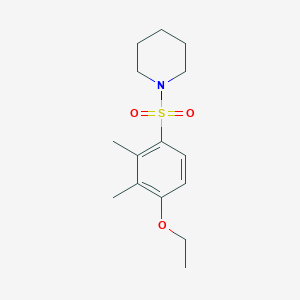

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
